molecular formula C28H26N2O3 B11494885 4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

Cat. No.: B11494885
M. Wt: 438.5 g/mol
InChI Key: XTQWHRDCJCPYIW-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate typically involves multi-step reactions. One common method involves the condensation of o-phenylenediamine with an appropriate diketone, followed by cyclization and acetylation reactions. The reaction conditions often include the use of catalysts such as propylphosphonic anhydride (T3P®) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

[4-[9-(4-methylphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] acetate

InChI

InChI=1S/C28H26N2O3/c1-17-7-9-19(10-8-17)21-15-25-27(26(32)16-21)28(30-24-6-4-3-5-23(24)29-25)20-11-13-22(14-12-20)33-18(2)31/h3-14,21,28-30H,15-16H2,1-2H3

InChI Key

XTQWHRDCJCPYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)OC(=O)C)C(=O)C2

Origin of Product

United States

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